[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid
Overview
Description
[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as MPQA, is a novel compound that has gained significant attention in scientific research. It is a quinoline-based compound that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid also inhibits the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to modulate the activity of various transcription factors and cytokines, which play a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to modulate the activity of various neurotransmitters, which play a crucial role in cognitive function. Additionally, [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been found to have anti-angiogenic and anti-metastatic effects, which make it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has also been found to have low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has not been extensively studied in human subjects, and its long-term effects are not known.
Future Directions
There are several future directions for the study of [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid. One possible direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to study the pharmacokinetics and pharmacodynamics of [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid in human subjects. Additionally, further studies are needed to elucidate the mechanism of action of [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid and to identify its molecular targets. Finally, the development of more potent and selective analogs of [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease make it an attractive candidate for drug development. The synthesis method of [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is a complex process that involves several steps, but its purity can be improved by recrystallization. Further studies are needed to elucidate the mechanism of action of [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid and to identify its molecular targets. Overall, [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has the potential to be a valuable tool for scientific research and drug development.
Scientific Research Applications
[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(8-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-6-11-10(2)17-15-12(7-5-8-13(15)20-3)16(11)21-9-14(18)19/h5,7-8H,4,6,9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGFBPVBDVKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789837 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(8-Methoxy-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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